1-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea
Overview
Description
1-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea moiety connected to two aromatic rings, one of which is substituted with methoxy groups at the 3 and 5 positions, and the other with a fluorine atom at the 4 position
Preparation Methods
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 3,5-dimethoxyaniline with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the methoxy and fluorine substituents can influence the compound’s binding affinity and selectivity for these targets. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea can be compared with other urea derivatives that have similar structures but different substituents. Some similar compounds include:
1-(3,5-Dimethoxyphenyl)-3-phenylurea: Lacks the fluorine substituent, which may result in different biological activities and chemical reactivity.
1-(3,5-Dimethoxyphenyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions with biological targets.
1-(3,5-Dimethoxyphenyl)-3-(4-methylphenyl)urea: The presence of a methyl group instead of fluorine can lead to variations in the compound’s physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on the compound’s overall behavior.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-13-7-12(8-14(9-13)21-2)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWDDALZXUJKQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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